

# In-Depth Technical Guide: CAY10410 (CAS 596104-94-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CAY10410

Cat. No.: B593418

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## Abstract

**CAY10410**, with CAS number 596104-94-8, is a potent and selective peroxisome proliferator-activated receptor-gamma (PPAR $\gamma$ ) agonist. It is an analog of 15-deoxy- $\Delta^{12,14}$ -prostaglandin J<sub>2</sub> (15d-PGJ<sub>2</sub>) with a modified chemical structure, specifically 9,10-dihydro-15-deoxy- $\Delta^{12,14}$ -PGJ<sub>2</sub>. This modification is intended to confer resistance to metabolic degradation while retaining PPAR $\gamma$  ligand activity. **CAY10410** has demonstrated the ability to activate PPAR $\gamma$  in various cell types, including human B cells, without inducing cytotoxicity, making it a valuable tool for studying the therapeutic potential of PPAR $\gamma$  activation in metabolic diseases and certain cancers. This guide provides a comprehensive overview of the technical information available for **CAY10410**, including its chemical and physical properties, biological activity, and a detailed examination of the PPAR $\gamma$  signaling pathway it modulates. While specific experimental protocols for its synthesis and quantitative biological assays are not readily available in the public domain, this guide outlines established methodologies for similar compounds that can be adapted for **CAY10410**.

## Chemical and Physical Properties

**CAY10410** is a synthetic prostanoid with a well-defined chemical structure. Its properties are summarized in the table below.

Property	Value
CAS Number	596104-94-8
Synonyms	11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid, 9,10-dihydro-15-deoxy- $\Delta^{12,14}$ -prostaglandin J <sub>2</sub>
Molecular Formula	C <sub>20</sub> H <sub>30</sub> O <sub>3</sub>
Molecular Weight	318.5 g/mol
Appearance	Solid
Purity	≥98%
Solubility	Soluble in DMF (100 mg/ml), DMSO (20 mg/ml), and Ethanol (75 mg/ml). Sparingly soluble in PBS (pH 7.2, 2.7 mg/ml).
Storage	Store at -20°C for long-term stability.

## Biological Activity

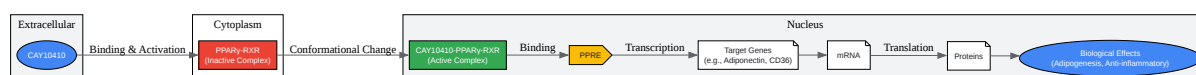
**CAY10410** is a potent agonist of PPAR $\gamma$ , a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose metabolism, and inflammation. Upon activation by a ligand such as **CAY10410**, PPAR $\gamma$  forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

A key feature of **CAY10410** is its ability to activate PPAR $\gamma$  in human B lymphocytes without inducing cell death, a characteristic that distinguishes it from some other PPAR $\gamma$  ligands. Studies have shown that **CAY10410** does not inhibit the proliferation of Ramos cells or normal human B cells at concentrations up to 25  $\mu$ M. Similarly, it was found to be non-cytotoxic in human neuroblastoma SH-SY5Y cells at concentrations up to 25  $\mu$ M.

While specific IC<sub>50</sub> or EC<sub>50</sub> values for **CAY10410**'s activation of PPAR $\gamma$  are not widely published, its potency is demonstrated by its ability to activate PPRE-luciferase reporter activity at a concentration of 1  $\mu$ M in B cells.

## Signaling Pathway

**CAY10410** exerts its biological effects through the activation of the PPAR $\gamma$  signaling pathway. The binding of **CAY10410** to PPAR $\gamma$  initiates a cascade of molecular events that ultimately lead to changes in gene expression.



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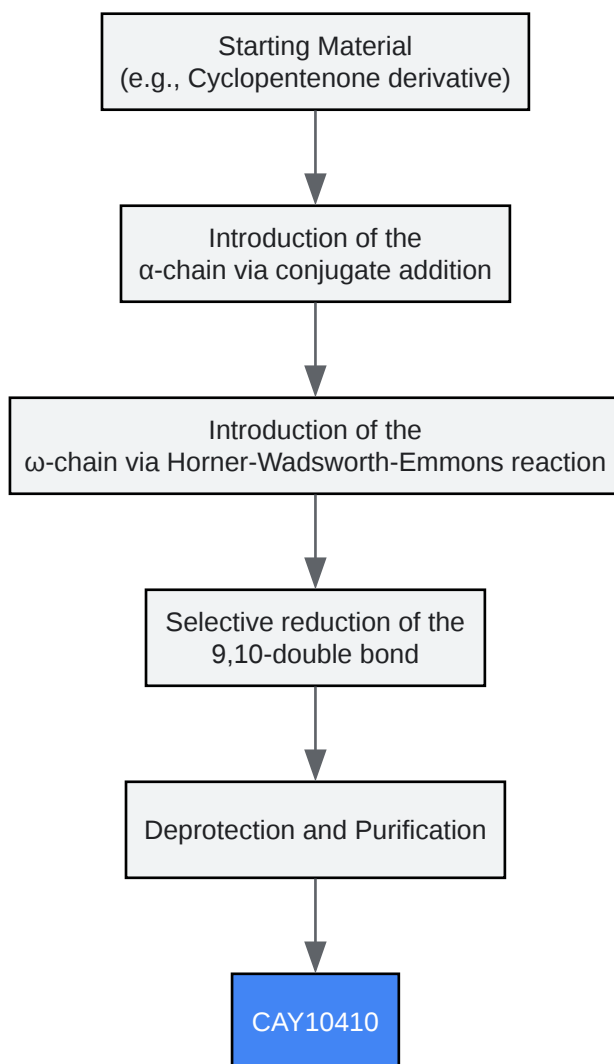
**Figure 1:** CAY10410-mediated PPAR $\gamma$  signaling pathway.

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **CAY10410** are not readily available in peer-reviewed literature. However, based on methodologies for similar compounds, the following outlines can serve as a guide for researchers.

## Proposed Synthesis Workflow

The synthesis of **CAY10410** (9,10-dihydro-15-deoxy- $\Delta^{12,14}$ -prostaglandin J<sub>2</sub>) would likely follow a multi-step organic synthesis route, potentially adapted from the synthesis of 15-deoxy- $\Delta^{12,14}$ -prostaglandin J<sub>2</sub>.



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**Figure 2:** Proposed synthetic workflow for **CAY10410**.

## PPAR $\gamma$ Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the ability of a compound to activate PPAR $\gamma$ .

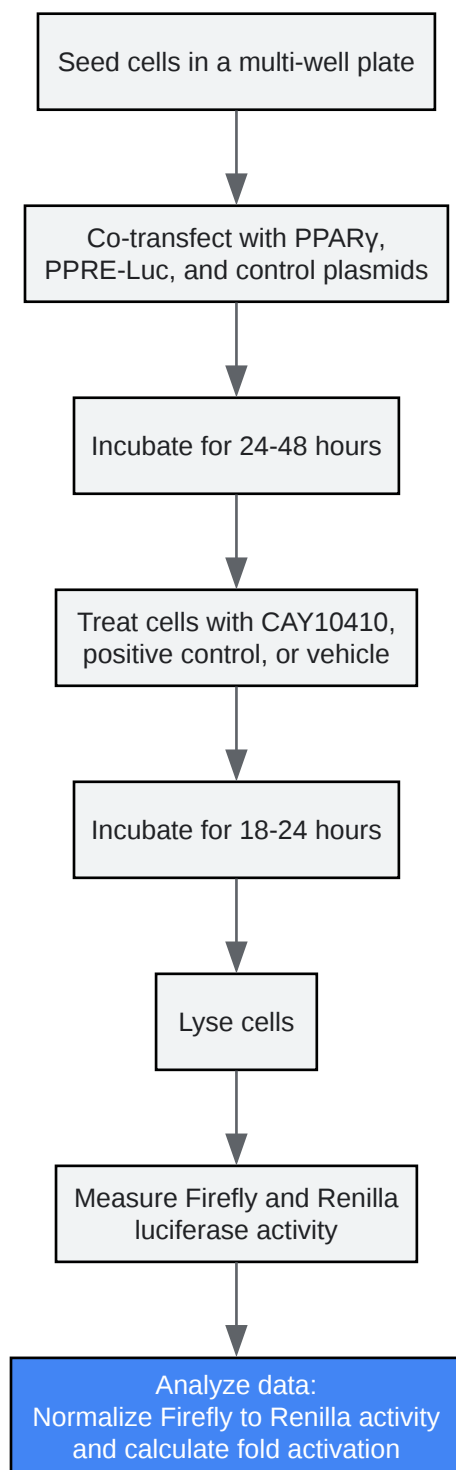
Objective: To quantify the activation of PPAR $\gamma$  by **CAY10410** in a cell-based reporter assay.

Materials:

- Mammalian cell line (e.g., HEK293T, HepG2)

- Expression vector for human PPAR $\gamma$
- Reporter plasmid containing a luciferase gene under the control of a PPRE promoter (PPRE-Luc)
- Control plasmid for transfection normalization (e.g., Renilla luciferase vector)
- Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
- Transfection reagent
- **CAY10410**
- Positive control (e.g., Rosiglitazone)
- Luciferase assay reagent
- Luminometer

Methodology:



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**Figure 3:** Experimental workflow for a PPAR $\gamma$  luciferase reporter assay.

Detailed Steps:

- **Cell Seeding:** Seed the chosen mammalian cell line into a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.
- **Transfection:** Co-transfect the cells with the PPAR $\gamma$  expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- **Incubation:** Incubate the transfected cells for 24-48 hours to allow for plasmid expression.
- **Treatment:** Replace the culture medium with fresh medium containing various concentrations of **CAY10410**, a known PPAR $\gamma$  agonist as a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the treated cells for an additional 18-24 hours.
- **Cell Lysis:** Lyse the cells using a passive lysis buffer.
- **Luminometry:** Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control. An EC<sub>50</sub> value can be determined by fitting the dose-response data to a sigmoidal curve.

## Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of **CAY10410** on cell viability.

**Objective:** To determine the cytotoxicity of **CAY10410** on a specific cell line.

**Materials:**

- Cell line of interest (e.g., Ramos, SH-SY5Y)
- Cell culture medium and supplements
- **CAY10410**

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- Microplate reader

#### Methodology:

- Cell Seeding: Seed cells into a 96-well plate at a suitable density.
- Treatment: After allowing the cells to adhere (for adherent cells), treat them with a range of concentrations of **CAY10410** and a vehicle control.
- Incubation: Incubate the cells for a specified period (e.g., 48 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

## Conclusion

**CAY10410** is a valuable research tool for investigating the roles of PPAR $\gamma$  in health and disease. Its potency as a PPAR $\gamma$  agonist, coupled with its favorable cytotoxicity profile, makes it a suitable candidate for in vitro and potentially in vivo studies. While detailed protocols for its synthesis and quantitative biological characterization are not extensively documented in publicly accessible sources, the established methodologies for similar prostaglandin analogs and PPAR $\gamma$  agonists provide a solid foundation for researchers to design and execute their experiments. Further studies are warranted to fully elucidate the therapeutic potential of **CAY10410**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)